molecular formula C8H8O2 B041997 2-Methoxybenzaldehyde CAS No. 135-02-4

2-Methoxybenzaldehyde

Cat. No.: B041997
CAS No.: 135-02-4
M. Wt: 136.15 g/mol
InChI Key: PKZJLOCLABXVMC-UHFFFAOYSA-N
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Description

o-Anisaldehyde, also known as 2-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O2. It is a colorless to pale yellow liquid with a pleasant aroma, commonly used in the fragrance and flavor industry. The compound consists of a benzene ring substituted with a methoxy group and an aldehyde group at the ortho position.

Synthetic Routes and Reaction Conditions:

    Ozonolysis of Anethole: One of the common methods for synthesizing o-Anisaldehyde involves the ozonolysis of anethole (1-methoxy-4-(1-propenyl)-benzene) in a water and ethyl acetate system.

    Formylation of Anisole: Another method involves the formylation of anisole using various formylating agents.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

2-Methoxybenzaldehyde, also known as o-anisaldehyde, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, making it an effective method for controlling fungal pathogens .

Mode of Action

The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of this compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The affected pathways primarily involve the oxidative stress-response pathway . The compound’s antifungal activity is indicated through the use of deletion mutants in this pathway, such as sod1Δ, sod2Δ, and glr1Δ .

Pharmacokinetics

It is known that the compound is a colorless solid with a pleasant aroma, and it is insoluble in water but soluble in alcohol, ether, and benzene .

Result of Action

The primary result of this compound’s action is the effective inhibition of fungal growth . It can serve as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy . It can also enhance the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Action Environment

This compound is sensitive to air . It is combustible and can release toxic smoke when exposed to high temperatures, open flames, or strong oxidizing agents . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, presence of open flames, and the presence of oxidizing agents .

Biochemical Analysis

Biochemical Properties

It is known that the molecule consists of a benzene ring with adjacent formyl and a methoxy groups This structure suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Some research suggests that benzaldehydes, a group of compounds that includes 2-Methoxybenzaldehyde, may disrupt cellular antioxidation systems . This disruption can inhibit microbial growth through destabilization of cellular redox homeostasis

Molecular Mechanism

It is known that the molecule consists of a benzene ring with adjacent formyl and a methoxy groups This structure suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is a colorless solid with a pleasant aroma This suggests that it may have stability and degradation properties that could influence its long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

Some research suggests that it is considerably more effective than 2-hydroxybenzaldehyde at repelling the common black garden ant, Lasius niger

Metabolic Pathways

It is known that the molecule consists of a benzene ring with adjacent formyl and a methoxy groups This structure suggests that it may interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels

Scientific Research Applications

o-Anisaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • p-Anisaldehyde (4-methoxybenzaldehyde)
  • m-Anisaldehyde (3-methoxybenzaldehyde)

Properties

IUPAC Name

2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZJLOCLABXVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051690
Record name 2-Methoxybenzaldehyde
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Molecular Weight

136.15 g/mol
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Physical Description

Light yellow solidified mass or fragments; mp = 34-40 deg C; [Sigma-Aldrich MSDS], Solid, Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma
Record name 2-Methoxybenzaldehyde
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Record name 2-Methoxybenzaldehyde
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/
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Boiling Point

238.00 °C. @ 760.00 mm Hg
Record name 2-Methoxybenzaldehyde
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Solubility

Soluble in water and propylene glycol, Soluble (in ethanol)
Record name o-Anisaldehyde
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Vapor Pressure

0.12 [mmHg]
Record name 2-Methoxybenzaldehyde
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CAS No.

135-02-4
Record name 2-Methoxybenzaldehyde
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Record name o-Anisaldehyde
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Record name o-Anisaldehyde
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Record name Benzaldehyde, 2-methoxy-
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Record name 2-Methoxybenzaldehyde
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Record name 2-methoxybenzaldehyde
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Record name O-ANISALDEHYDE
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Record name 2-Methoxybenzaldehyde
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Melting Point

39 °C
Record name 2-Methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of crude 21 (12.2 g, ˜25 mmol, 1.0 equiv), 4-methylmorpholine N-oxide (3.5 g, 30 mmol, 1.2 equiv) in DCM (150 mL) was cooled to ˜7° C. and tetrapropylammonium perruthenate (TPAP) (0.2 g, 0.5 mmol, 2 mole %) was added. The mixture was allowed to warm to room temperature and stirred. After 1 hr TLC showed the reaction was incomplete. Additional TPAP (0.2 g) was added and the mixture stirred overnight at room temperature. Although unoxidized 21 remained, the mixture was filtered through Celite, washing the Celite pad with DCM. The filtrate was concentrated under reduced pressure to give a brown oil. The crude product was absorbed onto silica gel using DCM and dry-loaded on a column of silica gel (125 g) packed in heptanes. The column was eluted with heptanes (750 mL), 5% EtOAc/heptanes (1000 mL), 10% EtOAc/heptanes (1000 mL) and 15% EtOAc/heptanes (1000 mL). Clean separation of 22 from 21 was not achieved. All fractions containing 22 and 21 were concentrated under reduced pressure to give a pale yellow oil. The mixture was dissolved in DCM (300 mL) and MnO2 (10.9 g, 125 mmol) was added. The mixture stirred overnight at room temperature, then refluxed the following day for 6 hr. The mixture was filtered through Celite, washing the Celite pad with DCM (300 mL). The filtrate was concentrated under reduced pressure to give a pale yellow oil. The crude product was absorbed onto silica gel using DCM and dry-loaded on a column of silica gel (125 g) packed in heptanes. The column was eluted with heptanes (500 mL) and 5% EtOAc/heptanes (3000 mL). Product fractions were concentrated under reduced pressure and the residue dried under high vacuum for 2 hr to give 7.5 g (77% for 2 steps from 1) of 22 as a colorless oil.
Name
21
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
10.9 g
Type
catalyst
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

The above prepared sodium hydroxide solution was then added to the cassia oil and introduced into the pot of the still. The pot was equipped with a stirrer. Using pressurized steam and vigorous stirring, the pot was heated to reflux with a pot temperature of 105° C. Reflux was established with a column head temperature of about 99° C. Once reflux was established, it was continued for about 1 hour. During the course of the conversion of the cinnamaldehyde in the cassia oil to benzaldehyde, pH was monitored and was maintained at about 12 to about 12.5. In the event the pH fell below about 12, sodium hydroxide was added to bring the pH back up to the range of about 12-12.5. After refluxing for about 1 hour, take-off of the water-benzaldehyde azeotrope was initiated. The water cooled condenser was operated at 100° F. thereby enabling the water-benzaldehyde azeotrope to be condensed and collected in a chilled receiver. The acetaldehyde by-product was principally vaporized at the temperature of the condenser and was taken off as vapor. The distillate principally containing benzaldehyde in an amount of about 75% or more with minor amounts of cinnamaldehyde, terpenes, orthomethoxybenzaldehyde and acetaldehyde was obtained. The crude benzaldehyde was thus collected in a chilled receiver and, in a continuous feed operation the condensed water was continuously fed back to the still to replace what had been taken off and the distillation of the azeotrope continued. The fractional steam distillation of the crude benzaldehyde continued until about 670 lbs. of crude benzaldehyde were obtained. The crude distillate containing benzaldehyde was then dried under vacuum and fractionally distilled under vacuum of about 29" thereby providing a boiling point for the benzaldehyde at about 70° C. in order to obtain a substantially pure benzaldehyde free from residual terpenes and other impurities.
Name
water benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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Type
reactant
Reaction Step Six
Name
water benzaldehyde
Quantity
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reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a three-necked 100 ml flask equipped for reflux and fitted with a mechanical stirrer was added 5.0 mol (0.047 mol) of salicylaldehyde, 2.0 g (0.014 mol) of potassium carbonate, and 10.0 ml (0.085 mol) of trimethyl phosphate. The mixture was heated to 85° C. for two hours, then cooled to 50° C. and quenched with 20 ml of water. After two hours the mixture was extracted with 50 ml of methylene chloride, the extracts washed with dilute caustic and then water. The organic extracts were dried over anhydrous potassium carbonate then filtered and concentrated in vacuo to give 3.6 g (53%) of o-methoxybenzaldehyde.
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The production of the library required seven steps using solid support. Three steps were carried out in a 96 well format. The AMEBA (acid sensitive methoxy benzaldehyde) linker was prepared by reacting Merrifield resin and 4-hydroxy-2-methoxybenzaldehyde with sodium methoxide (see Scheme 4). The AMEBA resin was then treated with the corresponding amine and NaBH(OAc)3 to give the corresponding reductive amination product. The tyrosine scaffold (5) was then coupled to the various amine resins using DIC and HOBT in DMF. The Fmoc protecting group was then removed with piperidine/DMF (1:1). The resin was then plated in a 96 well Robbins block then coupled to the corresponding sulfonyl chloride with DIEA in CH2Cl2. The diethyl ester was hydrolyzed with excess LiOH in THF: MeOH (1:1) for 16 h at rt to yield the dicarboxylic acid on resin. The use of THF: MeOH (1:1) is believed to be crucial for this hydrolysis. The product was then cleaved from the resin with 20% TFA/CH2Cl2 solution. The resin was cleaved twice to yield the maximum possible product. The second cleavage resulted in approximately 10-20% more product without any change in purity levels.
Name
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Reaction Step One
Name
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Reaction Step Two
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Reaction Step Three
Name
sodium methoxide
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0 (± 1) mol
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Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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Type
reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
Name
( 5 )
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[Compound]
Name
amine
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxybenzaldehyde
Reactant of Route 2
2-Methoxybenzaldehyde
Reactant of Route 3
2-Methoxybenzaldehyde
Reactant of Route 4
2-Methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Methoxybenzaldehyde
Reactant of Route 6
2-Methoxybenzaldehyde

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